- Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates, Organic Letters, 2015, 17(19), 4926-4929

Cas no 905-62-4 (2,5-bis(1-Naphthyl)-1,3,4-oxadiazole)

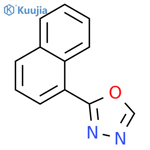

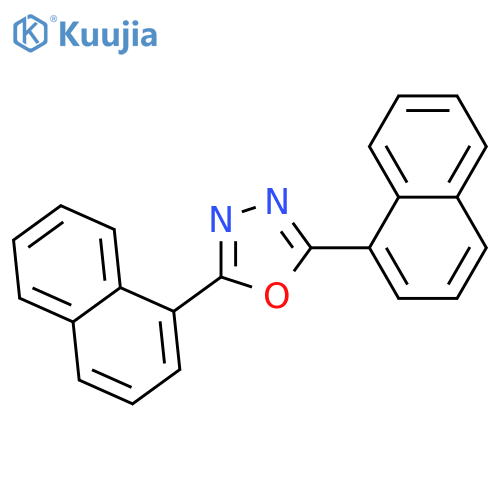

905-62-4 structure

商品名:2,5-bis(1-Naphthyl)-1,3,4-oxadiazole

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole

- 2,5-Di(1-naphthyl)-1,3,4-oxadiazole

- BND

- 2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole

- 2,5-dinaphthalen-1-yl-1,3,4-oxadiazole

- NSC90480

- C22H14N2O

- 2,5-dinaphthyl-1,3,4-oxadiazole

- 6637AF

- bis(naphthalen-1-yl)-1,3,4-oxadiazole

- 2,5-Di-(1-naphthyl)-1,3,4-oxadiazol

- 2,5-bis-(4-naphthyl)-1,3,4-oxadiazole

- DB-0

- 1,3,4-Oxadiazole, 2,5-di-1-naphthyl- (6CI, 7CI, 8CI)

- 2,5-Di-1-naphthalenyl-1,3,4-oxadiazole (ACI)

- 2,5-Bis(α-naphthyl)oxadiazole

- 2,5-Di-1-naphthyl-1,3,4-oxadiazole

- ANND

- NSC 90480

- α-NND

- D2757

- UNII-6EKF6CL2VJ

- DTXCID00160673

- EINECS 212-995-0

- 2,5-BIS(.ALPHA.-NAPHTHYL)OXADIAZOLE

- 1,3,4-Oxadiazole, 2,5-di-1-naphthalenyl-

- 2,5-DI-1-NAPHTHALENYL-1,3,4-OXADIAZOLE

- CS-W009883

- DB-057211

- NSC-90480

- 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99%

- MUNFOTHAFHGRIM-UHFFFAOYSA-N

- 6EKF6CL2VJ

- AKOS015840631

- 2,5-BIS(ALPHA-NAPHTHYL)OXADIAZOLE

- NS00039363

- SCHEMBL186871

- DTXSID80238182

- 905-62-4

- AE-848/32005013

- AS-64525

- MFCD00045582

- 2,5-bis(1-Naphthyl)-1,3,4-oxadiazole

-

- MDL: MFCD00045582

- インチ: 1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

- InChIKey: MUNFOTHAFHGRIM-UHFFFAOYSA-N

- ほほえんだ: N1=C(C2C3C(=CC=CC=3)C=CC=2)OC(C2C3C(=CC=CC=3)C=CC=2)=N1

- BRN: 285250

計算された属性

- せいみつぶんしりょう: 322.110613g/mol

- ひょうめんでんか: 0

- XLogP3: 5.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 322.110613g/mol

- 単一同位体質量: 322.110613g/mol

- 水素結合トポロジー分子極性表面積: 38.9Ų

- 重原子数: 25

- 複雑さ: 415

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.251

- ゆうかいてん: 177.0 to 180.0 deg-C

- ふってん: 556.4°Cat760mmHg

- フラッシュポイント: 293.1°C

- 屈折率: 1.7

- PSA: 38.92000

- LogP: 5.71000

- ようかいせい: 未確定

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302,H413

- 警告文: P264;P270;P301+P312;P330;P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S22-S24/25

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

- リスク用語:R22

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L07215-5g |

2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99% |

905-62-4 | 99% | 5g |

¥3794.00 | 2023-02-22 | |

| AstaTech | 54016-5/G |

2,5-BIS(1-NAPHTHYL)-1,3,4-OXADIAZOLE |

905-62-4 | 97% | 5g |

$127 | 2023-09-17 | |

| Chemenu | CM230459-25g |

2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |

905-62-4 | 95% | 25g |

$438 | 2021-08-04 | |

| City Chemical | D3299-1GM |

2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |

905-62-4 | 99% | 1gm |

$60.37 | 2023-09-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-10g |

2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |

905-62-4 | 97% | 10g |

¥2866.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-5g |

2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |

905-62-4 | 97% | 5g |

¥1716.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046503-25g |

2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |

905-62-4 | 97% | 25g |

¥5349.00 | 2024-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L07215-1g |

2,5-Bis(1-naphthyl)-1,3,4-oxadiazole, 99% |

905-62-4 | 99% | 1g |

¥706.00 | 2023-02-22 | |

| City Chemical | D3299-5GM |

2,5-Bis(1-naphthyl)-1,3,4-oxadiazole |

905-62-4 | 99% | 5gm |

$251.27 | 2023-09-19 | |

| Aaron | AR003GLE-5g |

2,5-Di(naphthalen-1-yl)-1,3,4-oxadiazole |

905-62-4 | 98% | 5g |

$172.00 | 2025-01-22 |

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Tricyclohexylphosphine , Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide ; 12 h, 120 °C

リファレンス

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Raw materials

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole Preparation Products

2,5-bis(1-Naphthyl)-1,3,4-oxadiazole 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

905-62-4 (2,5-bis(1-Naphthyl)-1,3,4-oxadiazole) 関連製品

- 852-38-0(2-([1,1'-Biphenyl]-4-yl)-5-phenyl-1,3,4-oxadiazole)

- 15082-28-7(2-(1,1'-Biphenyl-4-yl)-5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazole)

- 725-12-2(2,5-Diphdnyl-1,3,4-oxadiazole)

- 1044-49-1(2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole)

- 138372-67-5(1,3-bis(5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl)benzene)

- 12227-47-3(Vat Red F3B)

- 905-62-4(2,5-bis(1-Naphthyl)-1,3,4-oxadiazole)

- 946409-19-4(4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine)

- 883789-95-5([5-(3-Trifluoromethylphenyl)-[1,3,4]oxadiazol-2-yl]acetic acid)

- 825-56-9(2-Phenyl-1,3,4-oxadiazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量